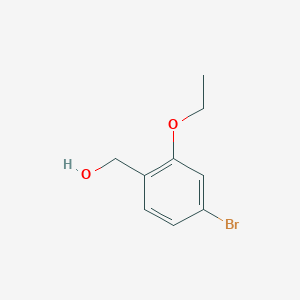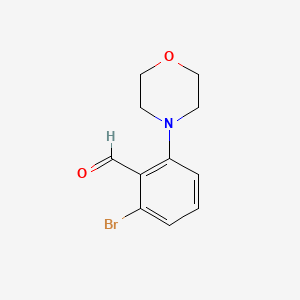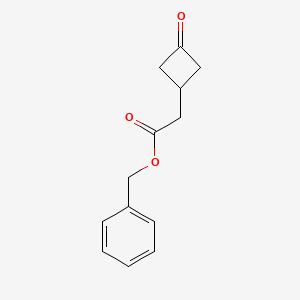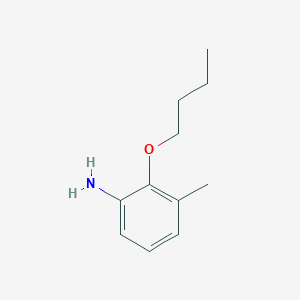![molecular formula C16H20N4O2 B1374824 tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate CAS No. 1414568-27-6](/img/structure/B1374824.png)
tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a phenyl group attached to a dihydropyrrolo[3,4-c]pyrazole core
Méthodes De Préparation
The synthesis of tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Amination and phenylation: The amino group and phenyl group can be introduced through nucleophilic substitution reactions using suitable amines and aryl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl group, leading to the formation of substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for constructing diverse chemical structures.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include binding to specific amino acid residues, altering the conformation of the target protein, and affecting downstream signaling processes.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate include other dihydropyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example:
tert-butyl 3-amino-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate: Similar structure with a methyl group instead of a phenyl group.
tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxamide: Similar structure with a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-9-12-13(10-19)18-20(14(12)17)11-7-5-4-6-8-11/h4-8H,9-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRPPJOVZWJCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)



![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)






